1,2-Diamino-4,5-difluorobenzene
Overview
Description
1,2-Diamino-4,5-difluorobenzene is an organic synthetic intermediate and a chemical pharmaceutical intermediate . It can be used in organic synthesis reactions for laboratory research and development, as well as in the chemical pharmaceutical research and development process .
Synthesis Analysis
The synthesis of this compound can be achieved from 4,5-Difluoro-2-nitroaniline . Another method involves the fluorination of 3,6-dibromobenzene-1,2,-diamine .
Molecular Structure Analysis
The molecular formula of this compound is C6H6F2N2 .
Chemical Reactions Analysis
This compound can be used in organic synthesis reactions . It can also be used in the synthesis of conjugated polymers for organic solar cells .
Scientific Research Applications
Fluorogenic Reagent for Aromatic Aldehydes
1,2-Diamino-4,5-ethylenedioxybenzene, closely related to 1,2-Diamino-4,5-difluorobenzene, has been identified as a highly sensitive fluorogenic reagent for aromatic aldehydes. It shows selective reactivity with aromatic aldehydes, particularly those with a hydroxy group, at specific pH conditions. The fluorescent derivatives of these aldehydes can be separated using high-performance liquid chromatography. This property is significant for analytical chemistry applications where sensitive detection is crucial (Chao et al., 1988).
Synthesis of Heat-Resistant Explosives
A study demonstrated the synthesis of a new isomer of diaminotrinitrobenzene from 1,2-diaminobenzene, in which the electron-donating groups (NH2) increase the thermal stability of the trinitrobenzene backbone. This synthesis is of particular interest for the development of heat-resistant explosives, highlighting the compound's potential in materials science and engineering (Siri & Braunstein, 2005).
Biodegradation of Difluorobenzenes
Research on the biodegradation of difluorobenzenes, which include compounds like 1,2-difluorobenzene, shows their use as intermediates in the synthesis of various pharmaceutical and agricultural chemicals. A study on Labrys portucalensis, a microbial strain, revealed its capability to degrade different isomers of difluorobenzene, which is crucial for understanding environmental degradation processes and potential bioremediation strategies (Moreira et al., 2009).
Organometallic Chemistry and Catalysis
1,2-Difluorobenzene is gaining recognition as a versatile solvent in organometallic chemistry and transition-metal-based catalysis. Its fluorine substituents reduce the ability to donate π-electron density, making it a weakly coordinating solvent. This property is beneficial in various chemical reactions and synthesis processes, providing a platform for exploring new organic synthesis methodologies (Pike et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds can target dna and interact with it .
Mode of Action
It is suggested that similar compounds can undergo photo-induced ligand dissociation and subsequent dna covalent binding . This suggests that 1,2-Diamino-4,5-difluorobenzene may interact with its targets in a similar manner.
Biochemical Analysis
Biochemical Properties
1,2-Diamino-4,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polypyridine complexes, which can undergo photo-induced ligand dissociation and subsequent DNA covalent binding
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been reported to cause skin irritation, serious eye irritation, and respiratory irritation . These effects indicate that this compound can significantly impact cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with polypyridine complexes and subsequent DNA binding highlights its potential role in modulating genetic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause delayed and immediate effects, including chronic effects from short and long-term exposure . These findings underscore the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased toxicity and adverse effects. For instance, it has been reported to cause specific target organ toxicity, particularly affecting the respiratory system . These observations highlight the need for careful dosage management in experimental studies involving animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions determine the compound’s accumulation and distribution, influencing its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
4,5-difluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWRHKISAQTCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371576 | |
Record name | 1,2-Diamino-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76179-40-3 | |
Record name | 4,5-Difluoro-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76179-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diamino-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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